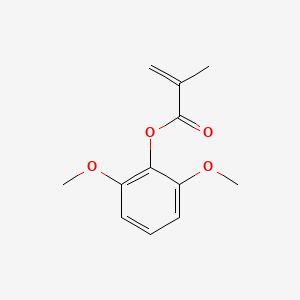
2,6-Dimethoxyphenyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxyphenyl methacrylate typically involves the esterification of 2,6-dimethoxyphenol with methacrylic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the depolymerization of lignin, followed by the esterification process. The use of biomass-derived lignin makes this method sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxyphenyl methacrylate undergoes various chemical reactions, including:
Oxidation: In the presence of laccases, this compound can undergo oxidation to form biphenyl derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under nitrogen atmosphere.
Oxidation: Laccases in water-organic solvent systems are used for oxidation reactions.
Major Products:
Scientific Research Applications
2,6-Dimethoxyphenyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high-performance polymers with customizable properties.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing to explore its use in creating biocompatible materials for medical implants.
Mechanism of Action
The mechanism of action of 2,6-dimethoxyphenyl methacrylate primarily involves its ability to undergo polymerization and oxidation reactions. The methoxy groups on the phenyl ring enhance its reactivity, allowing for the formation of stable polymers and oxidation products. The molecular targets include the active sites of polymerization initiators and laccase enzymes .
Comparison with Similar Compounds
2,6-Dimethoxyphenol (Syringol): This compound is a precursor to 2,6-dimethoxyphenyl methacrylate and shares similar chemical properties.
Guaiacol: Another lignin-derived compound with one methoxy group, used in similar applications.
Uniqueness: this compound stands out due to its dual methoxy groups, which provide enhanced reactivity and stability in polymerization and oxidation reactions. This makes it a versatile monomer for creating high-performance materials with tailored properties .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-8(2)12(13)16-11-9(14-3)6-5-7-10(11)15-4/h5-7H,1H2,2-4H3 |
InChI Key |
WSMGFEIWSZRFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















